(2-Methyl-2-azabicyclo[2.2.2]octan-1-yl)methanol

Catalog No.
S12197572
CAS No.
M.F
C9H17NO
M. Wt
155.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2-Methyl-2-azabicyclo[2.2.2]octan-1-yl)methanol

Product Name

(2-Methyl-2-azabicyclo[2.2.2]octan-1-yl)methanol

IUPAC Name

(2-methyl-2-azabicyclo[2.2.2]octan-1-yl)methanol

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

InChI

InChI=1S/C9H17NO/c1-10-6-8-2-4-9(10,7-11)5-3-8/h8,11H,2-7H2,1H3

InChI Key

WAAHHNOAOQITJY-UHFFFAOYSA-N

Canonical SMILES

CN1CC2CCC1(CC2)CO

(2-Methyl-2-azabicyclo[2.2.2]octan-1-yl)methanol is a bicyclic compound that incorporates a nitrogen atom within its structure, classified as a nitrogen-containing heterocyclic compound. This compound features a unique bicyclic framework characterized by its azabicyclic nature, specifically belonging to the bicyclo[2.2.2]octane family. The presence of a hydroxymethyl group at the first position enhances its reactivity and potential utility in various chemical applications, making it a significant compound in organic synthesis and medicinal chemistry.

, including:

  • Oxidation: This compound can be oxidized to yield corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reduction: Reduction reactions can convert (2-Methyl-2-azabicyclo[2.2.2]octan-1-yl)methanol into various alcohol derivatives or amines, often employing reducing agents like lithium aluminum hydride and sodium borohydride.
  • Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, allowing for the introduction of different functional groups through reagents such as thionyl chloride or phosphorus tribromide.

These reactions highlight the compound's versatility as a synthetic intermediate in organic chemistry.

The biological activity of (2-Methyl-2-azabicyclo[2.2.2]octan-1-yl)methanol has garnered interest due to its potential role as a ligand in receptor binding studies. Nitrogen-containing heterocycles, including this compound, are known for their bioactive properties, which may include enzyme inhibition and modulation of receptor activity. Research indicates that such compounds can influence biochemical pathways relevant to drug discovery and development.

The synthesis of (2-Methyl-2-azabicyclo[2.2.2]octan-1-yl)methanol typically involves several approaches:

  • Cyclization of Precursor Compounds: The synthesis often begins with suitable precursors that undergo cyclization reactions to form the bicyclic structure.
  • Intramolecular Cyclization: One common method includes the intramolecular cyclization of piperidine derivatives under strong acidic or basic conditions to facilitate ring formation.
  • Industrial Production: In industrial settings, continuous flow reactors may be utilized to ensure consistent quality and yield during the production process, followed by purification steps such as crystallization or distillation.

These methods underscore the importance of optimizing reaction conditions to achieve high yields and purity.

(2-Methyl-2-azabicyclo[2.2.2]octan-1-yl)methanol has several applications across various fields:

  • Organic Synthesis: It serves as a building block in the synthesis of complex organic molecules and heterocycles.
  • Pharmaceutical Development: The compound is investigated for its potential therapeutic properties, acting as a precursor in drug development.
  • Chemical Research: It is utilized in studies related to enzyme mechanisms and protein-ligand interactions, contributing to advancements in medicinal chemistry.

These applications highlight the compound's significance in both academic research and industrial contexts.

Interaction studies involving (2-Methyl-2-azabicyclo[2.2.2]octan-1-yl)methanol focus on its role as a ligand in biological systems. The compound can bind to specific receptors or enzymes, influencing their activity and potentially leading to therapeutic effects. Understanding these interactions is crucial for elucidating the compound's mechanism of action and its implications in drug design.

(2-Methyl-2-azabicyclo[2.2.2]octan-1-yl)methanol can be compared with other nitrogen-containing bicyclic compounds:

Compound NameStructure TypeKey Features
1-Azabicyclo[2.2.2]octan-4-ylmethanolBicyclicDifferent substitution pattern; lacks methyl group
3-Azabicyclo[3.3.1]nonanBicyclicDifferent ring system; potential for different reactivity
4-Azabicyclo[3.3.0]octaneBicyclicUnique structural characteristics; different applications

The uniqueness of (2-Methyl-2-azabicyclo[2.2.2]octan-1-yl)methanol lies in its specific bicyclic structure with a hydroxymethyl group at the first position, distinguishing it from other similar compounds in terms of reactivity and potential applications.

This comprehensive overview illustrates the significance of (2-Methyl-2-azabicyclo[2.2.2]octan-1-yl)methanol within chemical research, highlighting its chemical properties, biological activities, synthesis methods, and applications across various fields of study.

XLogP3

0.7

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

155.131014166 g/mol

Monoisotopic Mass

155.131014166 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-09-2024

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